Cas no 122898-63-9 (1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-)
122898-63-9 structure
Product Name:1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-
CAS No:122898-63-9
MF:C27H32N2O
MW:400.555787086487
CID:145842
PubChem ID:5387648
Update Time:2025-04-19
1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]- Chemical and Physical Properties
Names and Identifiers
-
- 1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-
- phenazinomycin
- 1(5H)-Phenazinone, 5-(5-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)-, (-)-
- 5-[(2E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-en-1-yl]phenazin-1(5H)-one
- 5-{(2E)-5-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-en-1-yl}phenazin-1(5H)-one
- 5-[(E)-5-[(1R)-2,2-Dimethyl-6-methylenecyclohexyl]-3-methyl-2-pentenyl]phenazin-1(5H)-one
- 5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one
- 122898-63-9
- (-)-Phenazinomycin
-
- Inchi: 1S/C27H32N2O/c1-19(14-15-21-20(2)9-8-17-27(21,3)4)16-18-29-23-11-6-5-10-22(23)28-26-24(29)12-7-13-25(26)30/h5-7,10-13,16,21H,2,8-9,14-15,17-18H2,1,3-4H3/b19-16+
- InChI Key: APNRZHLOPQFNMR-KNTRCKAVSA-N
- SMILES: O=C1C=CC=C2C1=NC1C=CC=CC=1N2C/C=C(\C)/CCC1C(=C)CCCC1(C)C
Computed Properties
- Exact Mass: 400.251
- Monoisotopic Mass: 400.251
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 826
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7A^2
- XLogP3: 6.7
Experimental Properties
- Density: 1.08
- Boiling Point: 550.9°C at 760 mmHg
- Flash Point: 287°C
- Refractive Index: 1.592
- PSA: 34.89000
- LogP: 6.65870
1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]- Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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